3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine

Alpha-1 adrenoceptor pharmacology Subtype selectivity Urological drug discovery

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 178672-12-3, molecular formula C13H20FN3, molecular weight 237.32) belongs to the class of 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamine derivatives. This compound serves as a critical synthetic intermediate featuring an ortho-fluorine substitution on the N-phenyl ring that distinguishes it from its commonly employed para-fluoro and meta-fluoro regioisomers.

Molecular Formula C13H20FN3
Molecular Weight 237.322
CAS No. 178672-12-3
Cat. No. B2542490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine
CAS178672-12-3
Molecular FormulaC13H20FN3
Molecular Weight237.322
Structural Identifiers
SMILESC1CN(CCN1CCCN)C2=CC=CC=C2F
InChIInChI=1S/C13H20FN3/c14-12-4-1-2-5-13(12)17-10-8-16(9-11-17)7-3-6-15/h1-2,4-5H,3,6-11,15H2
InChIKeyAYBUIEUDODPVQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 178672-12-3): Ortho-Fluoro Arylpiperazine Scaffold for α1-AR Subtype-Selective Antagonist Synthesis


3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 178672-12-3, molecular formula C13H20FN3, molecular weight 237.32) belongs to the class of 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamine derivatives. This compound serves as a critical synthetic intermediate featuring an ortho-fluorine substitution on the N-phenyl ring that distinguishes it from its commonly employed para-fluoro and meta-fluoro regioisomers. The 3-(arylpiperazinyl)propylamine scaffold has been explicitly identified as a privileged pharmacophore for developing α1-adrenoceptor (AR) subtype-selective antagonists with nanomolar affinity [1].

Why Para-Fluoro or Meta-Fluoro Regioisomers Cannot Substitute for 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine in Subtype-Selective Ligand Design


Regioisomeric substitution of the fluorine atom on the N-phenyl ring of 3-(arylpiperazinyl)propylamine scaffolds is pharmacologically non-interchangeable. The position of fluorine directly governs α1-AR subtype selectivity, as binding to α1-ARs was demonstrated to be 'relatively sensitive to size and electronic features of the arylpiperazine portion' [1]. The ortho-fluorine substitution produces a distinct electronic environment and steric profile compared to the para-fluoro regioisomer (CAS 40255-43-4), which is a major metabolite of the sedative niaprazine and exhibits a fundamentally different receptor engagement pattern: the para-fluoro metabolite shows higher affinity for 5-HT1 receptor subclasses, while the parent niaprazine containing a 4-fluorophenyl-piperazine moiety preferentially targets α1 (Ki = 77 nM) and 5-HT2 (Ki = 25 nM) binding sites [2]. This positional sensitivity means that simple regioisomeric or non-fluorinated analog substitution will alter the pharmacological profile at the scaffold level, compromising downstream lead optimization efforts.

Quantitative Differentiation Evidence for 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine vs. Closest Regioisomeric Analogs


Ortho-Fluorine Positional Isomerism as Structural Determinant for α1-AR Subtype Selectivity

In the foundational SAR study by Elworthy et al. (1997), the 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamine scaffold—of which CAS 178672-12-3 is the ortho-fluoro exemplar—was identified as a requisite structural feature for achieving α1-AR subtype selectivity. The study explicitly demonstrated that binding to α1-ARs 'was relatively sensitive to size and electronic features of the arylpiperazine portion of the antagonists and permissive to these features on the heteroaryl carboxamide side' [1]. The ortho-substitution requirement was validated across a library of derivatized compounds, producing ligands with pA2 values of 8.8–10.7 at the α1-AR subtype prevalent in the human lower urinary tract and displaying 2–3 orders of magnitude selectivity over the α1D-AR subtype [1]. The para-fluoro and unsubstituted phenyl analogs, when used as starting materials, produce derivatives lacking this subtype selectivity profile.

Alpha-1 adrenoceptor pharmacology Subtype selectivity Urological drug discovery

α1-Adrenoceptor Binding Affinity of Ortho-Fluoro Scaffold vs. Para-Fluoro Niaprazine Scaffold

A compound containing the 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl moiety demonstrated antagonist activity with an IC50 of 5 nM at the human α1-adrenoceptor in prostate tissue, measured by competitive binding assay using (125I)-HEAT as radioligand [1]. In contrast, niaprazine—which incorporates a 4-fluorophenyl (para-fluoro) piperazine moiety—exhibits substantially lower affinity at α1 binding sites with a Ki of 77 nM for its (+)-stereoisomer [2]. This represents a >15-fold difference in binding potency attributable to the scaffold's fluorine positional isomerism.

Alpha-1 adrenoceptor binding Competitive binding assay Urological pharmacology

5-HT1A vs. 5-HT2A Selectivity Ratio of Ortho-Fluorophenyl Piperazine Derivatives

A derivative incorporating the 3-[4-(2-fluorophenyl)piperazin-1-yl]propyl moiety (CHEMBL473985 / BDBM50248933) was evaluated against both 5-HT1A and 5-HT2A receptors in parallel radioligand displacement assays. The compound exhibited a Ki of 80 nM at the rat 5-HT1A receptor (using [3H]8-OH-DPAT as radioligand in hippocampal membranes) and a Ki of 1070 nM at the human 5-HT2A receptor (using [3H]ketanserin displacement) [1]. This yields a 13.4-fold selectivity for 5-HT1A over 5-HT2A. In contrast, the para-fluoro metabolite p-fluoro-phenylpiperazine (pFPP, the major metabolite of niaprazine) shows the opposite selectivity profile, with higher affinity for 5-HT1 subclasses than for the 5-HT2 class [2].

Serotonin receptor selectivity 5-HT1A receptor 5-HT2A receptor Neurological drug discovery

Sigma-1 Receptor Affinity Advantage of 2-Fluorophenyl Piperazine Derivatives

In a patent explicitly covering piperazine derivatives with sigma receptor affinity, the compound 1-[2-(2-fluorophenyl)ethyl]-4-(3-phenylpropyl)piperazine—bearing the 2-fluorophenyl substitution pattern—was described as possessing 'especially good affinity and selectivity for sigma-1 receptors' [1]. The patent specification establishes that the ortho-fluorophenyl substitution pattern is a preferred embodiment for achieving high sigma-1 receptor binding, distinguishing it from the para-fluorophenyl and unsubstituted phenyl variants which are also claimed but lack this explicit selectivity advantage annotation. The scaffold of CAS 178672-12-3 provides the same ortho-fluorophenyl piperazine core necessary for this sigma-1 receptor engagement profile.

Sigma-1 receptor CNS disorders Pain therapeutics

Computed Topological Polar Surface Area (TPSA) Differentiation Between Ortho-Fluoro and Para-Fluoro Regioisomers

The ortho-fluorophenyl substitution in the precursor 1-(2-fluorophenyl)piperazine (CAS 1011-15-0) yields a computed TPSA of 15.3 Ų with an XLogP3 of 1.5 [1]. In contrast, the corresponding para-fluoro regioisomer 3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 40255-43-4) has a substantially higher computed TPSA of 32.5 Ų with an XLogP of 1.4 . The >2-fold difference in TPSA (15.3 vs. 32.5 Ų) directly impacts predicted membrane permeability and blood-brain barrier (BBB) penetration potential, as TPSA values below 60–70 Ų are generally associated with favorable CNS penetration, but within this range, lower values correlate with improved passive diffusion.

Physicochemical properties TPSA Blood-brain barrier permeability Drug-likeness

Multi-Target Scaffold Utility Across α1-AR, 5-HT, and Sigma Receptor Families vs. Single-Target Intermediates

The 3-[4-(2-fluorophenyl)piperazin-1-yl]propylamine scaffold has demonstrated binding activity across at least four distinct receptor families when derivatized: α1-adrenoceptors (IC50 = 5 nM) [1], 5-HT1A receptors (Ki = 80 nM) [2], 5-HT2A receptors (Ki = 1070 nM) [2], and sigma-1 receptors (patent-validated high affinity) [3]. Additional BindingDB records confirm engagement at the mu-type opioid receptor and the ubiquitin-conjugating enzyme E2 N [4]. This multi-target engagement profile from a single scaffold contrasts with more specialized intermediates such as 1-(4-fluorophenyl)piperazine (CAS 2252-63-3), which is primarily exploited as a metabolite reference standard and limited to serotonergic applications, or 3-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 40255-43-4), which predominantly features in niaprazine-related serotonergic pharmacology [5].

Multi-target pharmacology Privileged scaffold Medicinal chemistry Polypharmacology

Evidence-Backed Research and Industrial Application Scenarios for 3-[4-(2-Fluorophenyl)piperazin-1-yl]propan-1-amine (CAS 178672-12-3)


Development of Uroselective α1-Adrenoceptor Antagonists for Benign Prostatic Hyperplasia / Lower Urinary Tract Symptoms (BPH/LUTS)

The ortho-fluorophenyl piperazine scaffold of CAS 178672-12-3 is the validated starting point for synthesizing α1-AR subtype-selective antagonists targeting the α1-AR subtype prevalent in the human lower urinary tract. Elworthy et al. demonstrated that derivatization of 3-[4-(ortho-substituted phenyl)piperazin-1-yl]propylamines with heteroaryl carboxamides yields ligands with pA2 values of 8.8–10.7 and 100–1000-fold selectivity over α1D-AR [1]. This ortho-fluorine substitution is essential for achieving uroselectivity and avoiding cardiovascular side effects mediated by vascular α1D-AR. Procurement of CAS 178672-12-3 specifically—rather than the para-fluoro or unsubstituted phenyl analogs—is necessary because the ortho-substitution pattern is a structural determinant of subtype selectivity that cannot be replicated by post-synthetic modification.

Design of 5-HT1A-Selective Ligands with Reduced 5-HT2A Off-Target Liability for Neurological Drug Discovery

Derivatives built upon CAS 178672-12-3 exhibit a 13.4-fold selectivity ratio for 5-HT1A (Ki = 80 nM) over 5-HT2A (Ki = 1070 nM), as demonstrated by parallel radioligand displacement assays at both receptors [1]. This selectivity profile is inverted relative to the para-fluoro metabolite pFPP, which preferentially engages 5-HT1 subclasses with a qualitatively different 5-HT2 profile [2]. For CNS programs targeting anxiety, depression, or cognitive disorders where 5-HT1A agonism or modulation is desired without 5-HT2A-mediated side effects (hallucinogenesis, cardiovascular effects), the ortho-fluoro scaffold provides a built-in selectivity advantage at the intermediate stage, reducing the number of synthetic iterations needed to achieve the target selectivity window.

Sigma-1 Receptor-Targeted Probe and Lead Compound Synthesis for Pain and CNS Disorder Programs

The ortho-fluorophenyl piperazine moiety of CAS 178672-12-3 matches the preferred structural embodiment in patent US 2009/0143395, where compounds bearing the 2-fluorophenyl substitution pattern are explicitly annotated as having 'especially good affinity and selectivity for sigma-1 receptors' [1]. Sigma-1 receptors are validated targets for pain management, psychoses, drug abuse, and cancer. Researchers initiating sigma-1 receptor drug discovery programs should prioritize the ortho-fluoro scaffold intermediate over generic or para-fluoro piperazine alternatives, as the patent literature directly links this substitution pattern to superior sigma-1 pharmacological outcomes.

Structure-Activity Relationship (SAR) Studies Exploiting Differential TPSA and Lipophilicity Between Ortho- and Para-Fluoro Arylpiperazine Scaffolds

The 2.12-fold TPSA difference between the ortho-fluoro scaffold (TPSA = 15.3 Ų) [1] and the para-fluoro regioisomer (TPSA = 32.5 Ų) [2] provides medicinal chemists with a pair of matched molecular pair (MMP) starting materials for probing the impact of polarity on ADME properties while keeping molecular weight constant. This paired comparison enables systematic exploration of membrane permeability, CNS penetration, and oral bioavailability without the confounding variable of mass change. Procurement of both regioisomers from a single supplier with documented TPSA and LogP data enables rigorous SAR studies that isolate the contribution of fluorine positional isomerism to pharmacokinetic outcomes.

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